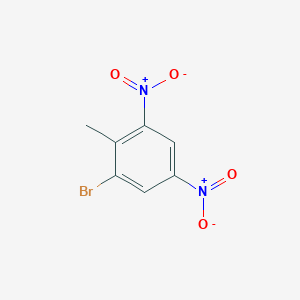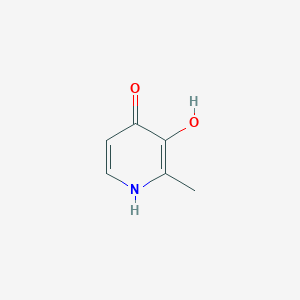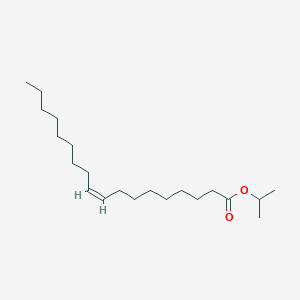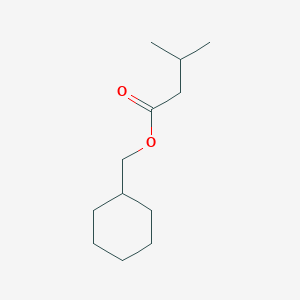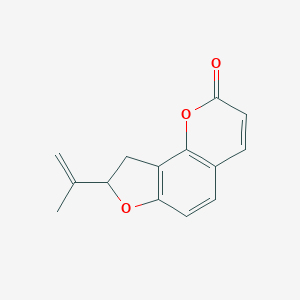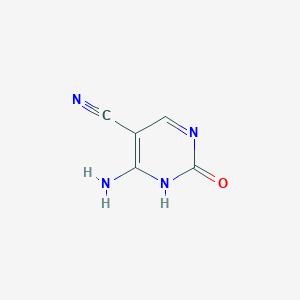
ジステアリン酸ジエチレングリコール
概要
説明
Diethylene glycol distearate, also known as oxydiethane-1, 2-diyl distearate or oxydiethylene stearate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Diethylene glycol distearate is considered to be a practically insoluble (in water) and relatively neutral molecule. Diethylene glycol distearate has been primarily detected in urine. Within the cell, diethylene glycol distearate is primarily located in the membrane (predicted from logP) and cytoplasm.
科学的研究の応用
ABS樹脂の流動性の向上
DGDは、広く使用されている熱可塑性エンジニアリング材料であるアクリロニトリル・ブタジエン・スチレン(ABS)樹脂の流動性を効果的に向上させることができます . DGDの含有量が2%の場合、ABSのメルトフローインデックスは23%向上させることができます . 流動性の向上は、ABSの射出成形製品における流痕や表面光沢の悪化などの欠陥を減らすのに役立ちます .
ABSにおける潤滑メカニズム
DGDのABSにおける潤滑効果は、回転レオメーターと動的機械分析(DMA)を用いて研究されてきました . その結果、レオロジーの低周波領域における複素粘度とDMAの引張プラトーモジュールは、DGDの量が増加するにつれて徐々に減少することが示されました . これは、DGDがABS樹脂の流動性を効果的に向上させることができることを示しています .
ステアリン酸とエチレングリコールのエステル化
DGDは、エチレングリコールとステアリン酸のエステル化によって合成されます . この合成プロセスは、反応時間、異なる触媒、触媒の負荷(wt/wt%)、温度、マイクロ波出力などのさまざまなパラメータに関して最適化されています .
化粧品材料における用途
DGDは、シャンプー、コンディショナー、ボディウォッシュ、石鹸、ヘアカラー、ニキビ治療、アンチエイジング製品などの化粧品材料に使用されています
作用機序
Target of Action
Diethylene glycol distearate (DGD) primarily targets Acrylonitrile-butadiene-styrene (ABS) resin, a commonly used thermoplastic engineering material . ABS is composed of polybutadiene (PB) rubber grafted with styrene-acrylonitrile (SAN) and styrene-acrylonitrile (SAN) copolymer . The microstructure of ABS is the so-called “sea-island” structure with the rubber phase (dispersed phase) and the resin phase (continuous phase) .
Mode of Action
DGD interacts with ABS by acting as an effective lubricant . This interaction is studied using a rotational rheometer and dynamic mechanical analysis (DMA) . The lubrication effect of DGD in SAN is better than that in ABS . This can be explained by the fact that the PB rubbers grafted with SAN as entanglement points weaken the lubrication effect of DGD on the molecular chains .
Biochemical Pathways
The biochemical pathway of DGD’s action involves the improvement of the flowability of ABS . When the content of DGD is 2%, the melt flow index of ABS could be improved by 23% . This indicates that DGD can effectively improve the flowability of ABS resin .
Pharmacokinetics
It is known that dgd is insoluble in water but soluble in organic solvents such as acetone, benzene, and chloroform
Result of Action
The result of DGD’s action is the improved flowability of ABS . This is evidenced by a 23% improvement in the melt flow index of ABS when the content of DGD is 2% . The complex viscosity in the low-frequency region of rheology and tensile plateau modulus of DMA both gradually decrease with increasing amount of DGD . This indicates that DGD can effectively improve the flowability of ABS resin .
Action Environment
The action of DGD is influenced by the environment in which it is used. For instance, the flowability of ABS mainly depends on the SAN . Therefore, the lubrication effect of DGD on SAN was investigated . The lubrication effect of DGD in SAN is better than that in ABS . This can be explained by the fact that the PB rubbers grafted with SAN as entanglement points weakened the lubrication effect of DGD on the molecular chains .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that this compound can interact with other molecules in a system, such as in ABS resin, where it acts as a lubricant
Cellular Effects
In the context of ABS resin, it has been found to improve the flowability of the resin, which could potentially influence the cellular processes involved in the production and application of this material .
Molecular Mechanism
In the context of ABS resin, it is thought to act as a lubricant, improving the flowability of the resin . This effect is believed to be due to the weakening of the lubrication effect of Diethylene glycol distearate on the molecular chains of the resin .
Temporal Effects in Laboratory Settings
It has been observed that the addition of this compound can improve the flowability of ABS resin over time .
Metabolic Pathways
It is known that Diethylene glycol, a related compound, is metabolized in the body to produce diglycolic acid, a nephrotoxic by-product .
特性
IUPAC Name |
2-(2-octadecanoyloxyethoxy)ethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMBTQVKVEMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861732 | |
| Record name | Oxydiethylene stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-30-8 | |
| Record name | 1,1′-(Oxydi-2,1-ethanediyl) dioctadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol distearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxydiethylene stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxydiethane-1,2-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617Q4OD69O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethylene glycol distearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes diethylene glycol distearate particularly suitable as an embedding medium for high-resolution light microscopy?
A1: DGD possesses physical properties that make it ideal for obtaining thin, high-quality sections with minimal compression []. Its relatively low melting point (47-52°C) allows for easy infiltration and embedding of biological specimens without excessive heat damage []. Furthermore, DGD's translucence allows for precise specimen orientation during embedding, ensuring desired planes of sectioning [].
Q2: Can you elaborate on the advantages of using diethylene glycol distearate over paraffin in microscopy?
A2: While both are commonly used embedding media, DGD offers several benefits over paraffin. Notably, DGD sections demonstrate superior sharpness of histological features, comparable to those observed in plastic sections []. Moreover, DGD-embedded tissues experience less distortion and exhibit better preservation of intracellular structures [].
Q3: How does diethylene glycol distearate facilitate the study of cellular structures like the cytoskeleton?
A3: DGD can be easily removed from tissue sections after sectioning, making it particularly useful for studying delicate cellular structures like the cytoskeleton [, ]. This "embedment-free" approach provides an unobstructed view of the cytoskeleton, revealing intricate details that may be obscured by conventional embedding media like epoxy resins [, , ].
Q4: What limitations should researchers be aware of when using diethylene glycol distearate for studying the fungal cytoskeleton?
A4: Research indicates that DGD can cause cell shrinkage and might not optimally preserve certain cytoskeletal elements like microtubules in fungal cells compared to polyethylene glycol (PEG) []. It is crucial to consider the specific cell type and the target structures when selecting DGD as an embedding medium.
Q5: Can diethylene glycol distearate be used for immunofluorescence microscopy?
A5: Yes, DGD is compatible with immunofluorescence microscopy [, ]. Its ability to maintain tissue antigenicity while preserving cellular structure makes it suitable for use with fluorescently labeled antibodies and lectins [].
Q6: What is the chemical formula and molecular weight of diethylene glycol distearate?
A6: Diethylene glycol distearate has the chemical formula C40H78O5 and a molecular weight of 643.06 g/mol.
Q7: Can you describe the synthesis process of diethylene glycol distearate?
A7: DGD is synthesized through the esterification reaction of stearic acid and diethylene glycol. Optimizing the molar ratio of reactants, reaction time, and temperature is crucial to achieving high yield and purity [].
Q8: How does the addition of cellulose caprate resin modify the properties of diethylene glycol distearate?
A8: Adding cellulose caprate resin to DGD in a 4:1 ratio improves its brittleness without significantly affecting its melting point []. This modification makes the wax easier to trim and shape, enhancing its handling properties during sectioning.
Q9: Has diethylene glycol distearate been explored for applications beyond microscopy?
A9: Yes, DGD has been investigated as an emulsifying agent, particularly in pharmaceutical formulations []. Its ability to stabilize oil-in-water emulsions makes it potentially valuable for creating topical ointments and creams.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



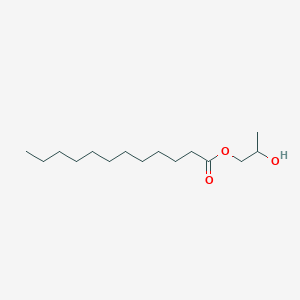
![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)
